4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide
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Overview
Description
The description of a compound typically includes its IUPAC name, other names or identifiers, and its role or use. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the molecular structure of the compound, including its atoms, bonds, and the spatial arrangement of atoms .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Ligand Properties
- Compounds with structural similarities to 4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide, such as N-phenyl-3-oxo-butana'mide derivatives, have been synthesized and explored for their ability to form metal complexes. These complexes, particularly with copper(II) and iron(III), are characterized for potential applications in dyes, pigments, and as catalytic or magnetic materials (Güzel, Serindaǧ, & Serin, 1997).
Electrochemical Properties
- Research on phenol derivatives, including those with trifluoromethyl groups, has contributed significantly to our understanding of electrochemical behaviors in various media. These studies provide insights into oxidation-reduction processes, which are crucial for developing new materials for energy storage and sensors (Villagrán et al., 2006).
Heterocyclic Synthesis
- Beta-oxoanilides, closely related to the structural framework of the target compound, serve as precursors in the synthesis of heterocyclic compounds. This includes the development of new pyridine and pyrazole derivatives with potential pharmacological activities (Hussein, Harb, & Mousa, 2008).
Pharmacokinetics and Drug Metabolism
- Studies on related compounds, such as selective androgen receptor modulators, highlight the importance of understanding the pharmacokinetics and metabolism in the development of therapeutic agents. These insights are critical for predicting drug behavior in biological systems, optimizing dosing regimens, and minimizing potential side effects (Wu et al., 2006).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with a trifluoromethyl group often interact with their targets through non-covalent interactions, such as hydrogen bonding and van der waals forces . The trifluoromethyl group can enhance the lipophilicity of the compound, which may improve its interaction with hydrophobic pockets within the target .
Biochemical Pathways
Compounds with similar structures have been found to modulate various biochemical pathways, including those involved in pain perception
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially improve the bioavailability of this compound .
Result of Action
Similar compounds have been found to exhibit analgesic effects, suggesting that this compound may also have potential applications in pain management .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-oxo-4-phenyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c22-21(23,24)17-9-6-10-18(15-17)28-14-5-4-13-25-20(27)12-11-19(26)16-7-2-1-3-8-16/h1-3,6-10,15H,11-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPPBUVAHMIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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